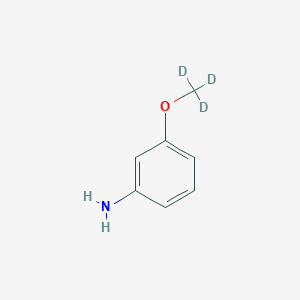
tert-butyl N-(6-bromoquinolin-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(6-bromoquinolin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromine atom, and a quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromoquinolin-4-yl)carbamate typically involves the reaction of 6-bromoquinoline with tert-butyl carbamate. The reaction is often catalyzed by palladium and requires a base such as cesium carbonate. The solvent used is usually 1,4-dioxane, and the reaction is conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents like 1,4-dioxane.
Major Products Formed:
Substitution Reactions: Products include derivatives with different substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the quinoline ring.
Coupling Reactions: Products include more complex molecules formed by coupling with other aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and reagents for chemical processes .
Wirkmechanismus
The mechanism of action of tert-butyl N-(6-bromoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The bromine atom and tert-butyl group can also interact with proteins and enzymes, inhibiting their activity and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(8-bromoquinolin-2-yl)carbamate
- tert-Butyl N-(4-bromoquinolin-6-yl)carbamate
- tert-Butyl N-(6-bromoisoquinolin-4-yl)carbamate
Uniqueness: tert-Butyl N-(6-bromoquinolin-4-yl)carbamate is unique due to the specific position of the bromine atom on the quinoline ring. This positioning affects its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C14H15BrN2O2 |
|---|---|
Molekulargewicht |
323.18 g/mol |
IUPAC-Name |
tert-butyl N-(6-bromoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18) |
InChI-Schlüssel |
PLFIQUWLDYGBMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Azaspiro[2.4]heptane-7-carboxamide hydrochloride](/img/structure/B13503113.png)
![3-Methyl-4-[(propan-2-yl)amino]benzoic acid](/img/structure/B13503114.png)
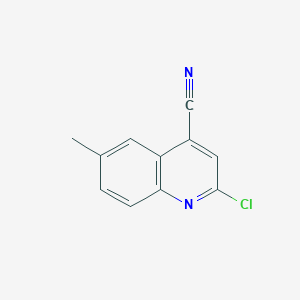
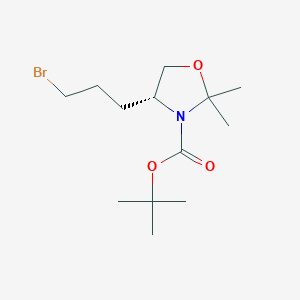
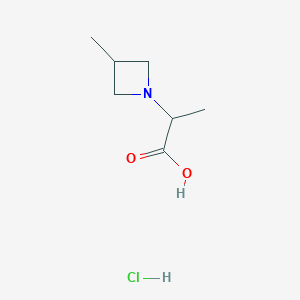
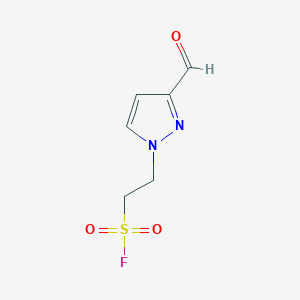
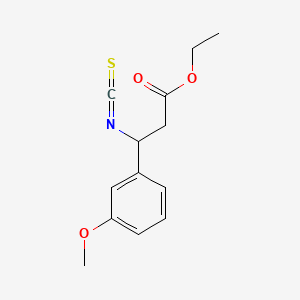
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-isoxazolemethanamine](/img/structure/B13503141.png)

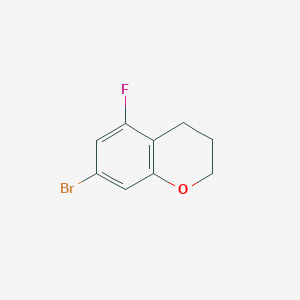
![1-[5-(Methylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B13503162.png)

![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-fluorobenzoicacid](/img/structure/B13503177.png)
